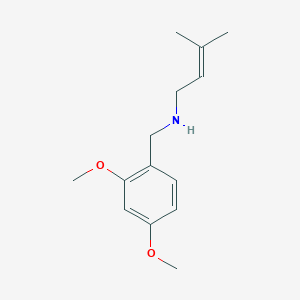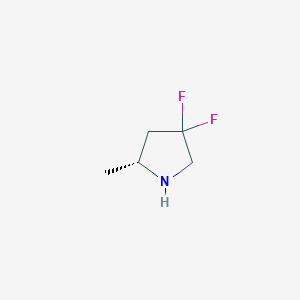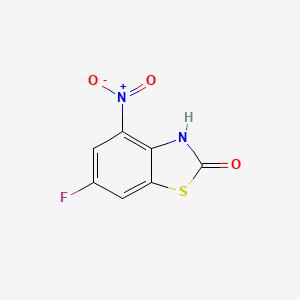
(1S,2S)-1-(4-methanesulfonylphenyl)-3-methoxy-2-(methylamino)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-1-(4-methanesulfonylphenyl)-3-methoxy-2-(methylamino)propan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound features a methanesulfonyl group, a methoxy group, and a methylamino group attached to a propanol backbone, making it a versatile molecule for different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-(4-methanesulfonylphenyl)-3-methoxy-2-(methylamino)propan-1-ol typically involves multiple steps, including the introduction of the methanesulfonyl group, methoxy group, and methylamino group. Common synthetic routes may include:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which could be a substituted benzene derivative.
Functional Group Introduction: The methanesulfonyl group can be introduced via sulfonation reactions, while the methoxy group can be added through methylation reactions.
Chiral Center Formation: The chiral centers are introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Final Assembly: The final steps involve coupling the functionalized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-1-(4-methanesulfonylphenyl)-3-methoxy-2-(methylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the methanesulfonyl group to a thiol.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-1-(4-methanesulfonylphenyl)-3-methoxy-2-(methylamino)propan-1-ol: The enantiomer of the target compound, with different stereochemistry.
(1S,2S)-1-(4-methanesulfonylphenyl)-2-(methylamino)propan-1-ol: A similar compound lacking the methoxy group.
(1S,2S)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol: A similar compound lacking the methylamino group.
Uniqueness
The uniqueness of (1S,2S)-1-(4-methanesulfonylphenyl)-3-methoxy-2-(methylamino)propan-1-ol lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C12H19NO4S |
|---|---|
Molekulargewicht |
273.35 g/mol |
IUPAC-Name |
(1S,2S)-3-methoxy-2-(methylamino)-1-(4-methylsulfonylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO4S/c1-13-11(8-17-2)12(14)9-4-6-10(7-5-9)18(3,15)16/h4-7,11-14H,8H2,1-3H3/t11-,12-/m0/s1 |
InChI-Schlüssel |
NSBIVEAQOJUKJW-RYUDHWBXSA-N |
Isomerische SMILES |
CN[C@@H](COC)[C@H](C1=CC=C(C=C1)S(=O)(=O)C)O |
Kanonische SMILES |
CNC(COC)C(C1=CC=C(C=C1)S(=O)(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


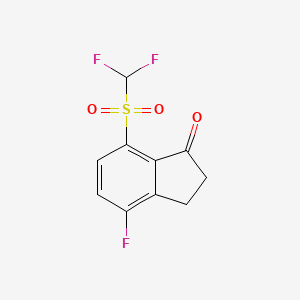
![(S)-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B11762743.png)
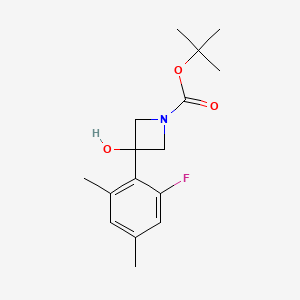

![(1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11762764.png)
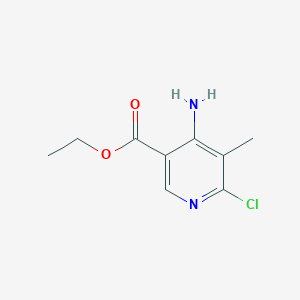
![4-Oxaspiro[2.5]octan-6-one](/img/structure/B11762801.png)
![(R)-3-Amino-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride](/img/structure/B11762818.png)
![3-(Pyrrolidin-1-YL)-8-azabicyclo[3.2.1]octane](/img/structure/B11762819.png)
